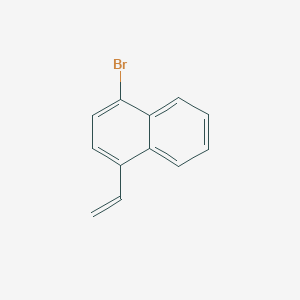

1-Bromo-4-vinylnaphthalene

Description

1-Bromo-4-vinylnaphthalene (C₁₂H₉Br) is a brominated naphthalene derivative featuring a vinyl (-CH=CH₂) substituent at the 4-position of the naphthalene ring. This compound is of significant interest in organic synthesis due to the reactivity of both the bromine atom and the vinyl group. The bromine enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings), while the vinyl group offers opportunities for polymerization or further functionalization via addition reactions .

Properties

IUPAC Name |

1-bromo-4-ethenylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h2-8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHKLDAXYSFGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C2=CC=CC=C12)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-vinylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 4-vinylnaphthalene using bromine in the presence of a catalyst. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl₄) at low temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-vinylnaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Addition Reactions: The vinyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) are commonly used.

Addition Reactions: Electrophiles like hydrogen bromide (HBr) or bromine (Br₂) can be used for addition to the vinyl group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed:

Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

Addition Reactions: Products include dibromo derivatives or other addition products depending on the electrophile.

Oxidation and Reduction: Products vary based on the specific oxidizing or reducing conditions applied.

Scientific Research Applications

1-Bromo-4-vinylnaphthalene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: The compound can be used in the study of biological systems, especially in understanding the interactions of aromatic compounds with biological molecules.

Industry: Used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-4-vinylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the vinyl group provides a site for electrophilic attack, leading to the formation of new bonds. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromo-4-vinylnaphthalene with structurally related brominated naphthalene derivatives, emphasizing substituent effects on physical properties, reactivity, and applications.

Key Observations:

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., -Br, -Cl) enhance the electrophilicity of the naphthalene ring, facilitating nucleophilic aromatic substitution or cross-coupling reactions .

- Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) increase electron density, stabilizing radical intermediates or directing electrophilic substitution to specific positions .

Physical State and Stability: Methyl and phenyl derivatives are typically solids at room temperature, while halogenated analogs like 1-bromonaphthalene are liquids (bp ~281°C) . Amino-substituted derivatives exhibit higher polarity, influencing solubility in polar solvents .

Applications: Vinyl and phenyl derivatives are prioritized in materials science for creating conjugated polymers or PAHs . Methoxy and amino derivatives find use in photochemistry and catalysis due to tunable electronic properties .

Research Findings and Data

Synthetic Routes :

Spectroscopic Insights :

Safety Considerations :

- Brominated naphthalenes generally exhibit moderate toxicity. Proper handling (gloves, ventilation) is advised, as highlighted in safety data for 1-bromonaphthalene .

Biological Activity

1-Bromo-4-vinylnaphthalene is a halogenated aromatic hydrocarbon with significant potential in various biological applications. This compound, characterized by a bromine atom at the fourth position of a vinylnaphthalene structure, has been studied for its interactions with biological macromolecules and its effects on enzyme activity, particularly cytochrome P450 enzymes. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C12H9Br

- Molecular Weight : Approximately 219.09 g/mol

- Structure : Contains a naphthalene ring with a vinyl group (–CH=CH2) and a bromine substituent.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for the metabolism of various drugs, and its inhibition can significantly affect pharmacokinetics:

- Inhibition Mechanism : The compound competes with substrates for binding to the active site of CYP1A2, leading to altered drug metabolism profiles when co-administered with other medications metabolized by this enzyme.

Potential Therapeutic Applications

The inhibition of CYP1A2 suggests potential therapeutic applications in pharmacology, particularly in managing drug interactions. Additionally, ongoing studies are investigating its effects on other biological macromolecules, which may reveal further therapeutic benefits.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Halogenation of Vinylnaphthalene : Reacting vinylnaphthalene with bromine under controlled conditions.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to introduce bromine at the desired position on the naphthalene ring.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of compounds structurally related to this compound:

| Compound Name | Structure Type | Notable Characteristics |

|---|---|---|

| 1-Bromo-4-methylnaphthalene | Halogenated naphthalene | Exhibits similar reactivity; used in organic synthesis. |

| 4-Vinylphenol | Vinyl-substituted phenol | Used in polymer production; has different biological activities. |

| 1-Vinylnaphthalene | Vinyl-substituted naphthalene | Lacks bromine; used as a monomer in polymerization. |

| 1-Bromo-2-vinylnaphthalene | Halogenated vinyl naphthalene | Different position of bromine affects reactivity. |

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various experimental setups:

- Drug Interaction Studies : A study demonstrated that co-administration of this compound with drugs metabolized by CYP1A2 led to increased plasma concentrations of these drugs, indicating its potential as a modulator in drug therapy.

- Biological Macromolecule Interactions : Ongoing investigations are exploring how this compound interacts with proteins and nucleic acids, which could lead to novel therapeutic strategies or drug delivery systems.

- Photopolymerization Applications : Research into photoinitiating systems has shown that derivatives of vinylnaphthalene compounds can be effective as sensitizers in photopolymerization processes, potentially expanding their application in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.